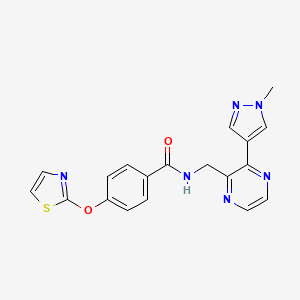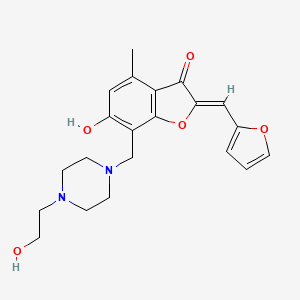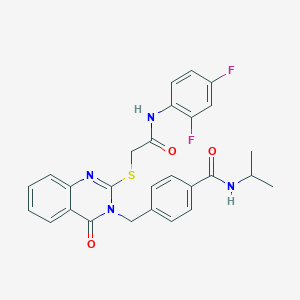
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole, pyrazine, thiazole, and benzamide moieties. These structural features are common in various compounds that have been synthesized and evaluated for their biological applications, including anti-inflammatory, antibacterial, antifungal, anticancer, and supramolecular gelation properties .
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like amines, acids, and halides. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, indicating the use of amines as precursors . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives involved the formation of amide bonds, which is a common strategy in the synthesis of benzamide compounds . The synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide involved a reaction between an amine and an acid, showcasing another typical synthetic route .
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using spectroscopic techniques like NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall three-dimensional conformation of the molecule.
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For example, the pyrazole moiety can be involved in reactions with active methylene compounds to form pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines . The presence of reactive functional groups like amides and halides in these molecules also opens up possibilities for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, can affect the compound's solubility, melting point, and stability . The crystal engineering approach can be used to study these properties and understand the role of specific functional groups in the overall behavior of the compound. Additionally, the thermal decomposition and stability of these compounds can be studied using techniques like thermogravimetric analysis .
Applications De Recherche Scientifique
Hybrid and Bioactive Cocrystals
- Application: Pyrazinamide derivatives, similar in structure to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide, have been studied for their potential as hybrid and bioactive cocrystals. These cocrystals exhibit inhibitory activity against Mycobacterium tuberculosis and methylenetetrahydrofolate reductase, suggesting potential applications in anti-TB drug formulations. Furthermore, their light harvesting efficiency (LHE) indicates potential use in photovoltaic systems for energy conversion (Al‐Otaibi et al., 2020).
Antiviral Activity
- Application: Benzamide-based pyrazole derivatives have been synthesized and tested for their anti-influenza A virus (subtype H5N1) activity. This research indicates that compounds similar to this compound could be developed as antiviral agents, especially against avian influenza virus strains (Hebishy et al., 2020).
Synthesis and Rearrangement Studies
- Application: The synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and subsequent rearrangement has been explored. Such processes are valuable in the development of novel classes of compounds, which can include pyrazole derivatives like this compound (Liu et al., 2014).
Antibacterial, Antifungal, and Anticancer Evaluation
- Application: Research into benzamide derivatives has included the synthesis and evaluation of their antibacterial, antifungal, and anticancer properties. These studies suggest potential therapeutic applications of similar compounds in treating various bacterial and fungal infections and certain types of cancer (Senthilkumar et al., 2021).
Gelation Behavior and Crystal Engineering
- Application: N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, with a focus on understanding the role of methyl functionality and multiple non-covalent interactions. This research is significant for crystal engineering applications and the development of supramolecular materials (Yadav & Ballabh, 2020).
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-25-12-14(10-24-25)17-16(20-6-7-21-17)11-23-18(26)13-2-4-15(5-3-13)27-19-22-8-9-28-19/h2-10,12H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIDPJLQIDVDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)
![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)
![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)
![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B3012540.png)
![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B3012545.png)
amine](/img/structure/B3012546.png)

